molecular formula C24H17BrN4O2 B6483663 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1291869-34-5

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one

Cat. No.: B6483663
CAS No.: 1291869-34-5
M. Wt: 473.3 g/mol
InChI Key: LEWSBCRKOIAWFR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a phthalazinone ring. Compounds with these functional groups are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple aromatic rings. The exact structure would depend on the specific spatial arrangement of these rings, which could be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the oxadiazole ring, which may participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, functional groups, and degree of conjugation . For example, the presence of the bromine atom could increase the compound’s molecular weight and polarity.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper safety precautions should be taken when handling this compound.

Future Directions

Compounds with similar structures are often investigated for their potential use in drug discovery . Therefore, future research could involve exploring the biological activity of this compound and developing methods for its synthesis and modification.

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-2-15-10-12-18(13-11-15)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-31-23)16-6-5-7-17(25)14-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWSBCRKOIAWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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